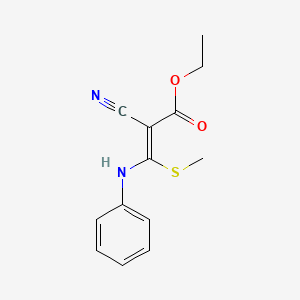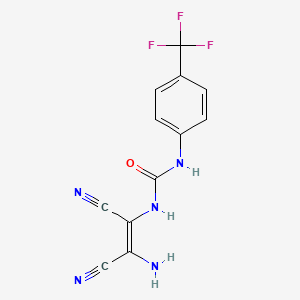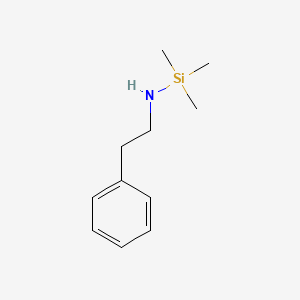
3-(2-Furyl)-propanoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furyl)-propanoic acid tert-butyl ester, also known as 2-Furyl-3-butyric acid tert-butyl ester (2F-3B-TBE), is a synthetic organic compound that has been used in a variety of scientific research applications. 2F-3B-TBE is a colorless liquid with a boiling point of 176°C and a molecular weight of 222.37 g/mol. It is a tertiary amide of the 2-furyl group and the 3-butyric acid group. It is a relatively new compound that has been increasingly used in research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2F-3B-TBE has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block in the synthesis of pharmaceuticals. It has also been used as a fluorescent probe in the study of enzyme kinetics and as a model compound in the study of the thermodynamics of solvation. Additionally, it has been used as a substrate in the study of enzyme inhibition and as a ligand in the study of protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2F-3B-TBE is not fully understood. However, it is believed to be related to its ability to form hydrogen bonds with the active sites of enzymes, thus altering their activity. Additionally, it is thought to interact with the active sites of proteins, thus modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-3B-TBE are not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been shown to have an anti-inflammatory effect in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2F-3B-TBE in laboratory experiments is its relatively low cost and easy availability. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that it is a relatively new compound and its effects are not fully understood. Therefore, it is important to exercise caution when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2F-3B-TBE. These include further studies into its mechanism of action, its potential therapeutic applications, and its potential use as a fluorescent probe in biological systems. Additionally, further research into its structure-activity relationships, its potential as a building block in pharmaceutical synthesis, and its potential uses in the study of enzyme inhibition and protein-ligand interactions would be beneficial.
Synthesemethoden
2F-3B-TBE can be synthesized from the reaction of 2-furylacetic acid and tert-butyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent, such as methanol or ethanol, and heated to a temperature of around 70°C. The reaction proceeds via an SN2 pathway, and the resulting product is a tertiary amide of the 2-furyl group and the 3-butyric acid group.
Eigenschaften
IUPAC Name |
tert-butyl 3-(furan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-10(12)7-6-9-5-4-8-13-9/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNZHGQSEKFPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)-propanoic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)




![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)
